molecular formula C16H11NO3 B14615861 2-Acetyl-1-aminoanthracene-9,10-dione CAS No. 58332-16-4

2-Acetyl-1-aminoanthracene-9,10-dione

Cat. No.: B14615861
CAS No.: 58332-16-4
M. Wt: 265.26 g/mol
InChI Key: HPDVKZCKPOFXQA-UHFFFAOYSA-N
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Description

2-Acetyl-1-aminoanthracene-9,10-dione is an organic compound with the molecular formula C16H11NO3. It is a derivative of anthraquinone, characterized by the presence of an acetyl group at the second position and an amino group at the first position on the anthracene ring system. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-aminoanthracene-9,10-dione typically involves the acetylation of 1-aminoanthracene-9,10-dione. One effective method for synthesizing 1-aminoanthracene-9,10-dione carboxamides involves coupling a weakly reactive amine with sterically hindered carboxylic acids using COMU as the coupling agent . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like super-critical fluid chromatography (SFC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-aminoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in organic synthesis .

Scientific Research Applications

2-Acetyl-1-aminoanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-1-aminoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminoanthracene-9,10-dione
  • 2-Amino-9,10-anthraquinone
  • 2-Acetyl-1-amino-anthrachinon

Uniqueness

2-Acetyl-1-aminoanthracene-9,10-dione is unique due to the presence of both an acetyl and an amino group on the anthracene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

58332-16-4

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-acetyl-1-aminoanthracene-9,10-dione

InChI

InChI=1S/C16H11NO3/c1-8(18)9-6-7-12-13(14(9)17)16(20)11-5-3-2-4-10(11)15(12)19/h2-7H,17H2,1H3

InChI Key

HPDVKZCKPOFXQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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